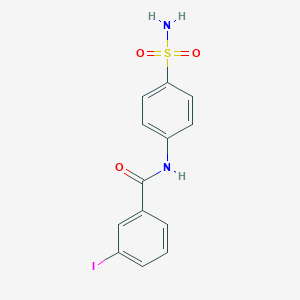

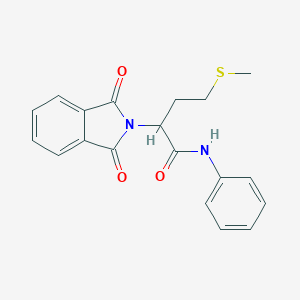

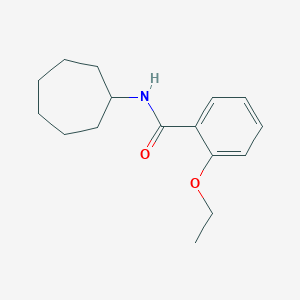

![molecular formula C23H29N3O5S2 B411132 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one CAS No. 425402-68-2](/img/structure/B411132.png)

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one, also known as BIS, is a chemical compound that has gained increasing attention in scientific research due to its unique properties. BIS is a potent inhibitor of specific protein-protein interactions that are essential for the growth and survival of cancer cells.

科学的研究の応用

Antibacterial Activity

The indole moiety in this compound has been associated with antibacterial effects. Researchers have explored its potential as an antimicrobial agent, particularly against bacterial strains. Investigations into its mechanism of action and efficacy against specific pathogens are ongoing .

Anticonvulsant Properties

Studies suggest that 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one may exhibit anticonvulsant activity. Researchers have evaluated its effects in animal models of epilepsy and seizure disorders. Further research is needed to elucidate its precise mode of action and potential clinical applications .

Antifungal Potential

The compound’s indole scaffold has also attracted attention due to its antifungal properties. Investigations have explored its efficacy against various fungal species, including dermatophytes and Candida strains. Researchers aim to optimize its structure for enhanced antifungal activity .

Antimalarial Applications

Indole derivatives, including this compound, have shown promise as antimalarial agents. Researchers have investigated their ability to inhibit Plasmodium growth and disrupt the parasite’s life cycle. The goal is to develop novel antimalarial drugs with improved efficacy and reduced side effects .

Antidiabetic Effects

Preliminary studies suggest that 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one may have antidiabetic properties. Researchers have explored its impact on glucose metabolism, insulin sensitivity, and related pathways. Further research is needed to validate its potential as a therapeutic agent for diabetes management .

Antidepressant and Neuroprotective Actions

The compound’s indole core has been linked to neuroprotective effects. Researchers have investigated its potential as an antidepressant agent, focusing on its impact on neurotransmitter systems and neuronal health. Understanding its interactions with receptors and signaling pathways is crucial for future drug development .

特性

IUPAC Name |

6,8-bis[(4-methylpiperidin-1-yl)sulfonyl]-1H-benzo[cd]indol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O5S2/c1-15-6-10-25(11-7-15)32(28,29)19-14-20(33(30,31)26-12-8-16(2)9-13-26)22-21-17(19)4-3-5-18(21)23(27)24-22/h3-5,14-16H,6-13H2,1-2H3,(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYOSWSHTFJYHAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCC(CC5)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

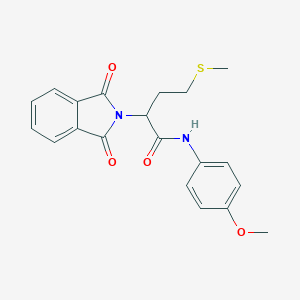

![4-[(2-Methoxy-5-methylanilino)carbonyl]phenyl acetate](/img/structure/B411057.png)

![2-[(4-bromoanilino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B411065.png)